N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a heterocyclic compound featuring a dihydroquinolin core substituted with ethyl and 4-methylbenzoyl groups, linked via an acetamide bridge to a 1,3-benzodioxole moiety. Its synthesis likely involves coupling reactions, analogous to methods reported for structurally related compounds (e.g., carbodiimide-mediated amidation or ZnCl₂-catalyzed cyclization) .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-18-6-10-23-21(12-18)28(33)22(27(32)19-7-4-17(2)5-8-19)14-30(23)15-26(31)29-20-9-11-24-25(13-20)35-16-34-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXHPJVNMFNWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O4 |
| Molecular Weight | 405.46 g/mol |
| IUPAC Name | N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
| Canonical SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)NCCOC3=CC=CC=C3F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The benzodioxole moiety is believed to enhance binding affinity to specific receptors, while the quinoline structure may influence its pharmacological properties. Research indicates that it may act on:
- Enzymatic pathways: Inhibition or activation of specific enzymes involved in metabolic processes.
- Cell signaling pathways: Modulation of pathways such as PI3K-Akt, which is crucial for cellular survival and growth.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In vitro studies demonstrated that N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Case Study: A recent study evaluated the effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) Testing: In vitro tests against Staphylococcus aureus and Escherichia coli revealed MIC values ranging from 32 to 64 µg/mL, suggesting moderate antimicrobial activity.
- Case Study: A study highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential application in treating infections where conventional antibiotics fail.
Comparative Analysis with Other Compounds
To better understand the efficacy of N-(2H-1,3-benzodioxol-5-yl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, a comparison with other known compounds was conducted:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|
| N-(2H-benzodioxol) | 15 | 32 |
| Compound A | 20 | 64 |
| Compound B | 10 | 16 |
Future Directions
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- In vivo studies to confirm efficacy and safety profiles.
- Mechanistic studies to elucidate the precise pathways involved in its biological effects.
- Formulation development for potential therapeutic applications in oncology and infectious diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Observations :
Substituent Effects: The 4-methylbenzoyl group at position 3 of the dihydroquinolin ring introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., dichlorophenylmethyl in quinazoline derivatives) .
Synthetic Routes : While the target compound’s synthesis is unreported in the evidence, methods for analogous acetamides suggest carbodiimide-mediated coupling (as in ) or ZnCl₂-catalyzed cyclization (as in ) as plausible pathways .
Pharmacological and Physicochemical Comparisons
- Anticonvulsant Potential: The quinazoline derivative in exhibits anticonvulsant activity, likely due to its ability to modulate ion channels or neurotransmitter receptors.
- Conformational Flexibility: The dihydroquinolin core’s puckering (analyzed via methods in ) could influence receptor binding compared to planar coumarin or rigid thiazolidinone systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
